3,3-Dimethyl-1-(oxan-4-yl)urea
Description
3,3-Dimethyl-1-(oxan-4-yl)urea (CAS: 1512029-27-4) is a urea derivative characterized by a tetrahydropyran-4-yl (oxan-4-yl) substituent. Its molecular formula is $ \text{C}9\text{H}{16}\text{N}2\text{O}2 $, with a molecular weight of 184.24 g/mol. The compound is a white amorphous powder with predicted physical properties, including a density of $ 1.1 \pm 0.1 \, \text{g/cm}^3 $, boiling point of $ 388.5 \pm 31.0 \, ^\circ\text{C} $, and flash point of $ 188.7 \pm 24.8 \, ^\circ\text{C} $.
Properties
IUPAC Name |
1,1-dimethyl-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)9-7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBLABXPCGOERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(oxan-4-yl)urea can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-1-(oxan-4-yl)isocyanate with ammonia or primary amines. The reaction typically occurs under mild conditions, often at room temperature, and can be carried out in various solvents such as water or organic solvents.
Another method involves the nucleophilic addition of 3,3-dimethyl-1-(oxan-4-yl)amine to potassium isocyanate in water. This reaction is catalyst-free and scalable, making it suitable for industrial applications .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as filtration, extraction, and purification to obtain the final product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl urea derivatives.
Reduction: Reduction reactions can convert the urea moiety to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and oxan-4-yl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dimethyl-1-(oxan-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Agriculture: It is investigated for its role as a plant growth regulator and its effects on endogenous hormones in plants.
Industrial Chemistry: The compound is used as a building block for the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural Analogues and Substituent Effects
Urea derivatives often exhibit varied biological activities depending on their substituents. Below is a comparative analysis of 3,3-Dimethyl-1-(oxan-4-yl)urea with key analogues:
Key Observations:
- Substituent Impact on Bioactivity: The nitro group in 47d enhances electrophilicity, improving interactions with cancer cell targets . Bitertanol’s biphenyl and triazole groups confer fungicidal properties via steric and electronic effects .
- Physical-Chemical Properties: 47d’s higher molecular weight ($ 297.36 \, \text{g/mol} $) and nitro group may reduce aqueous solubility compared to the oxan-4-yl analogue. Bitertanol’s larger structure ($ 376.47 \, \text{g/mol} $) aligns with its agrochemical application, where lipophilicity aids in plant tissue penetration .
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